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An In-depth Technical Guide to the Core Functions of m6A Writers METTL3 and METTL14

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA
(mRNA) and non-coding RNAs in most eukaryotes.[1] This dynamic and reversible
epitranscriptomic mark plays a pivotal role in regulating RNA metabolism, including splicing,
nuclear export, stability, and translation.[2] The deposition of m6A is primarily catalyzed by a
multi-subunit methyltransferase complex, often referred to as the "writer" complex. At the heart
of this complex are two key proteins: Methyltransferase-like 3 (METTL3) and
Methyltransferase-like 14 (METTL14).[3]

Dysregulation of m6A modification has been implicated in a wide array of human diseases,
including various cancers and developmental disorders, making the m6A writer complex a
subject of intense research and a promising target for therapeutic intervention.[4][5] This
technical guide provides a comprehensive overview of the core functions of METTL3 and
METTL14, detailing their molecular mechanisms, roles in cellular processes, and the
experimental protocols used to study them.
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Core Functions of the METTL3-METTL14
Heterodimer

METTL3 and METTL14 form a stable and obligate heterodimer that constitutes the catalytic
core of the m6A methyltransferase complex.[6][7] While both proteins possess a
methyltransferase domain (MTD), they serve distinct and complementary roles.[8][9]

e METTL3: The Catalytic Subunit METTL3 is the sole catalytically active enzyme within the
complex.[1][9] It contains a highly conserved S-adenosylmethionine (SAM)-binding pocket,
enabling it to bind the methyl donor SAM.[10][11] METTL3 is responsible for transferring the
methyl group from SAM to the N6 position of a target adenosine residue on the RNA
substrate.[12] The catalytic activity of METTLS3 is significantly enhanced through its
interaction with METTL14.[13]

e METTL14: The Structural Scaffold and Substrate Recognizer In contrast to METTL3,
METTL14 is catalytically inactive.[9][12] Its primary function is structural; it acts as a scaffold
to stabilize the entire complex and correctly orient METTLS3 for efficient catalysis.[8][14]
Crucially, METTL14 possesses a deep RNA-binding groove that is essential for recognizing
and binding to the target RNA substrate, thereby conferring substrate specificity to the
complex.[8][10] This interaction ensures that methylation occurs at the correct consensus
sequence, typically RRACH (where R = A/G, H = A/C/U).[1]

The formation of the METTL3-METTL14 heterodimer is essential for m6A deposition. Knockout
or depletion of either component leads to a dramatic reduction in global m6A levels and often
results in the degradation of the other partner protein, highlighting their interdependence.[15]

Beyond the core heterodimer, other regulatory proteins associate to form the full m6A-METTL
associated complex (MACOM). These include Wilms' tumor 1-associating protein (WTAP),

which facilitates the nuclear localization of the METTL3-METTL14 complex, and other factors
like VIRMA, RBM15, and ZC3H13 that help guide the complex to specific RNA targets.[2][16]
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Figure 1. The N6-methyladenosine (m6A) Writer Complex.

Molecular Mechanism and Downstream
Consequences

The process of m6A deposition and its subsequent effects on RNA fate is a multi-step pathway

involving "writers," "erasers," and "readers."

o Writing the Mark: The METTL3-METTL14 complex identifies the target adenosine within the
RRACH consensus motif on a nascent RNA transcript. METTLS3, using SAM as a methyl
donor, catalyzes the methylation.

o Reading the Mark: Once deposited, the m6A mark is recognized by a family of m6A-binding
proteins known as "readers."” The most well-characterized readers belong to the YTH
domain-containing family (YTHDF1, YTHDF2, YTHDF3, YTHDC1/2).

» Executing the Function: The binding of a specific reader protein determines the downstream
fate of the methylated RNA. For example, YTHDF2 binding often leads to mRNA
degradation, while YTHDF1 binding can promote translation. YTHDCL1 is involved in
regulating splicing and nuclear export.

This writer-reader axis allows for precise post-transcriptional control of gene expression,
impacting a vast range of cellular functions.

© 2026 BenchChem. All rights reserved. 3/14 Tech Support


https://www.benchchem.com/product/b12370983/docs?utm_src=pdf-body-img#function-of-m6a-writers-mettl3-and-mettl14
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370983?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

M6A Deposition ("Writers')

RNA (Adenosine)

Substrate Binding

RNA (m6A)

Mm6A Recognition ('Readers’)

y

YTHDF1 YTHDF2 | B»{ YTHDC1

Functional Qutcomes

y

1 Translation Efficiency 1 mMRNA Decay Alternative Splicing

Click to download full resolution via product page

Figure 2. The m6A methylation pathway and its functional outcomes.

Roles in Health and Disease

The METTL3-METTL14 complex is integral to numerous biological processes, and its
dysregulation is a hallmark of several diseases.

e Cancer: The role of METTL3 and METTL14 in cancer is context-dependent, acting as either
oncogenes or tumor suppressors.[17] In acute myeloid leukemia (AML), METTL3 is
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overexpressed and promotes leukemogenesis by methylating key oncogenic transcripts like
MYC and BCL2.[6] Similarly, in lung and liver cancer, elevated METTL3 expression is
associated with tumor progression and poor prognosis.[1][2] Conversely, in some contexts
like glioblastoma, METTL14 can act as a tumor suppressor.[6]

o Stem Cell Biology: m6A methylation is critical for maintaining the balance between stem cell
self-renewal and differentiation.[18] Depletion of METTL3 or METTL14 in embryonic stem
cells (ESCs) can block their differentiation, trapping them in a pluripotent state.[15] In
hematopoietic stem cells, proper m6A levels are required for normal differentiation into
various blood lineages.[19]

Quantitative Data on METTL3/METTL14 Function

The following tables summarize quantitative data from various studies, illustrating the impact of
METTL3/METTL14 modulation and the efficacy of small molecule inhibitors.

Table 1: Effects of METTL3/METTL14 Modulation on Cellular Phenotypes
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Table 2: Characterized Small Molecule Inhibitors of METTL3

© 2026 BenchChem. All rights reserved.

6/14

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7457244/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7457244/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406229/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8517268/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8517268/
https://www.springermedizin.de/functions-mechanisms-and-therapeutic-implications-of-mettl14-in-/20098048
https://pmc.ncbi.nlm.nih.gov/articles/PMC5860916/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370983?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Validated
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[16] |

Key Experimental Methodologies

Studying m6A modifications requires specialized techniques to quantify levels and map their

locations across the transcriptome.
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Figure 3. Workflow for Methylated RNA Immunoprecipitation Sequencing.
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Protocol 1: Global m6A Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for
accurately quantifying the absolute or relative levels of m6A in a total RNA or mRNA sample.
[22][23]

o RNA Isolation: Isolate high-quality total RNA from cells or tissues. Purify mRNA using
oligo(dT) magnetic beads to remove ribosomal RNA contamination.

» RNA Digestion: Digest the purified mRNA into single nucleosides. This is typically a two-step
enzymatic process:

o Incubate RNA with Nuclease P1 to hydrolyze the phosphodiester bonds, yielding
nucleoside 5'-monophosphates.[24]

o Add Bacterial Alkaline Phosphatase to dephosphorylate the nucleosides.[24]

o LC Separation: Separate the resulting nucleosides (adenosine, guanosine, cytidine, uridine,
and m6A) using reverse-phase liquid chromatography.

o MS/MS Quantification: Introduce the separated nucleosides into a triple quadrupole mass
spectrometer. Quantify the amount of adenosine and N6-methyladenosine by monitoring
specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM).[23]

o Data Analysis: Calculate the m6A/A ratio by comparing the area under the curve for the m6A
and adenosine signals against a standard curve generated from known concentrations of
pure nucleosides.

Protocol 2: Transcriptome-Wide m6A Mapping by
MeRIP-Seq

Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq or m6A-Seq) is the
most widely used technique to map the location of m6A modifications across the entire
transcriptome.[25][26]

* RNA Preparation: Isolate total RNA and deplete ribosomal RNA. Chemically or enzymatically
fragment the RNA into ~100-nucleotide-long fragments.[27]
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» Immunoprecipitation (IP): Incubate the fragmented RNA with a highly specific anti-m6A
antibody.[25] Capture the antibody-RNA complexes using Protein A/G magnetic beads. A
parallel sample (Input) that does not undergo IP is saved as a control.

e Washing: Perform stringent washes to remove non-specifically bound RNA fragments.

 Elution and Purification: Elute the m6A-containing RNA fragments from the beads and purify
them.

 Library Preparation: Construct next-generation sequencing (NGS) libraries from both the
immunoprecipitated (IP) RNA and the Input RNA.

e Sequencing: Sequence the libraries using a high-throughput platform.

» Bioinformatic Analysis: Align the sequencing reads to a reference genome/transcriptome.
Use peak-calling algorithms (e.g., MACS, exomePeak) to identify regions enriched for m6A
in the IP sample relative to the Input control.[26][28] These peaks represent m6A-modified
regions.

Protocol 3: Single-Nucleotide Resolution Mapping by
miCLIP

mM6A individual-nucleotide-resolution crosslinking and immunoprecipitation (miCLIP) is an
advanced technique that refines m6A mapping to single-nucleotide precision.[29][30]

e UV Crosslinking: Incubate fragmented cellular RNA with an anti-m6A antibody and expose to
UV light to induce covalent crosslinks between the antibody and the RNA at the m6A site.[29]

e Immunoprecipitation and Ligation: Perform immunoprecipitation as in MeRIP-Seq. Ligate a 3'
adapter to the captured RNA fragments.

» Reverse Transcription (RT): Perform reverse transcription. The crosslinked antibody often
causes the reverse transcriptase to terminate or introduce a mutation (e.g., a C-to-T
transition) at the site immediately adjacent to the m6A residue.[29][30]

 Library Preparation and Sequencing: Circularize the resulting cDNA, re-linearize, amplify by
PCR, and sequence.
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» Data Analysis: Analyze the sequencing data to identify the specific truncation sites or
mutational signatures. These signatures pinpoint the precise location of the m6A modification
at nucleotide resolution.[29]

Conclusion and Future Directions

METTL3 and METTL14 are the foundational components of the m6A writer complex, working in
a synergistic partnership to deposit epitranscriptomic marks that are critical for gene expression
regulation. METTL3 provides the catalytic activity, while METTL14 ensures structural integrity
and substrate specificity. The discovery of their central roles in cancer and stem cell biology
has opened new avenues for therapeutic development. The recent development of potent and
selective small-molecule inhibitors against METTL3 offers a promising strategy for treating
diseases like AML.[5] Future research will focus on further elucidating the context-specific
functions of the writer complex, understanding its m6A-independent roles, and advancing
METTL3-targeted therapies into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Roles of METTL3 in cancer: mechanisms and therapeutic targeting - PMC
[pmc.ncbi.nlm.nih.gov]

2. Multifaceted Roles of the N6-Methyladenosine RNA Methyltransferase METTL3 in Cancer
and Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

3. tandfonline.com [tandfonline.com]

4. Roles and drug development of METTL3 (methyltransferase-like 3) in anti-tumor therapy -
PubMed [pubmed.nchbi.nlm.nih.gov]

5. Mining for METTLS inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]

6. Functions, mechanisms, and therapeutic implications of METTL14 in human cancer |
springermedizin.de [springermedizin.de]

© 2026 BenchChem. All rights reserved. 11/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5562447/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8197751/
https://www.benchchem.com/product/b12370983?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC7457244/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7457244/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406229/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406229/
https://www.tandfonline.com/doi/abs/10.1080/15476286.2017.1282025
https://pubmed.ncbi.nlm.nih.gov/35063732/
https://pubmed.ncbi.nlm.nih.gov/35063732/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8197751/
https://www.springermedizin.de/functions-mechanisms-and-therapeutic-implications-of-mettl14-in-/20098048
https://www.springermedizin.de/functions-mechanisms-and-therapeutic-implications-of-mettl14-in-/20098048
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370983?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Foundational & Exploratory

Check Availability & Pricing

7. Novel insights into the METTL3-METTL14 complex in musculoskeletal diseases - PMC
[pmc.ncbi.nlm.nih.gov]

8. Structural basis for cooperative function of Mettl3 and Mettl14 methyltransferases - PMC
[pmc.ncbi.nlm.nih.gov]

9. Human m6A writers: Two subunits, 2 roles - PMC [pmc.ncbi.nlm.nih.gov]
10. researchgate.net [researchgate.net]

11. Frontiers | Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of
Natural Products [frontiersin.org]

12. Functions, mechanisms, and therapeutic implications of METTL14 in human cancer -
PMC [pmc.ncbi.nlm.nih.gov]

13. METTLS3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal
Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]

14. librarysearch.colby.edu [librarysearch.colby.edu]
15. mdpi.com [mdpi.com]

16. researchgate.net [researchgate.net]

17. academic.oup.com [academic.oup.com]

18. consensus.app [consensus.app]

19. Meddling with METTLs in Normal and Leukemia Stem Cells - PubMed
[pubmed.ncbi.nim.nih.gov]

20. Dynamic m6A mRNA Methylation Reveals the Role of METTL3/14-m6A-MNK2-ERK
Signaling Axis in Skeletal Muscle Differentiation and Regeneration - PMC
[pmc.ncbi.nlm.nih.gov]

21. METTL14 Inhibits Hematopoietic Stem/Progenitor Differentiation and Promotes
Leukemogenesis via mMRNA m6A Modification - PMC [pmc.ncbi.nim.nih.gov]

22. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
23. m6A RNA Methylation Analysis by MS - CD Genomics [rna.cd-genomics.com]

24. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications
[frontiersin.org]

25. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
26. rna-segblog.com [rna-seqblog.com]
27. RNA-Seq and m6A-RNA Immunoprecipitation (MeRIP-seq) Seq [bio-protocol.org]

28. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]

© 2026 BenchChem. All rights reserved. 12/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10195832/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10195832/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4958592/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4958592/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5367249/
https://www.researchgate.net/publication/304745598_Structural_Basis_for_Cooperative_Function_of_Mettl3_and_Mettl14_Methyltransferases
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.878135/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.878135/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8812173/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8812173/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9923689/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9923689/
https://librarysearch.colby.edu/discovery/fulldisplay?docid=cdi_pubmedcentral_primary_oai_pubmedcentral_nih_gov_4958592&context=PC&vid=01CBB_CCLIBRAR:COLBY&lang=en&search_scope=DN_and_CI&adaptor=Primo%20Central&tab=Everything&query=sub%2Cexact%2C%20Methyltransferases%20-%20chemistry%20%2CAND&mode=advanced&offset=0
https://www.mdpi.com/2075-4655/4/1/5
https://www.researchgate.net/figure/Mechanisms-regulating-the-expression-levels-of-METTL3-and-METTL14-and-small-molecule_fig2_372858323
https://academic.oup.com/narcancer/article/6/1/zcae009/7619532
https://consensus.app/search/does-m6a-methylation-directly-influence-stem-cell-/l6ZxfoWNQVW7K0sa3-0fSw/
https://pubmed.ncbi.nlm.nih.gov/29395048/
https://pubmed.ncbi.nlm.nih.gov/29395048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8517268/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8517268/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8517268/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5860916/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5860916/
https://bpb-us-e2.wpmucdn.com/sites.uci.edu/dist/6/3973/files/2020/05/m6A-LC-MS-2021-STAR-Protocols.pdf
https://rna.cd-genomics.com/m6a-rna-methylation-analysis-by-ms.html
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2024.1392159/full
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2024.1392159/full
https://rna.cd-genomics.com/resource/merip-seq-protocol.html
https://www.rna-seqblog.com/a-protocol-for-rna-methylation-differential-analysis-with-merip-seq-data/
https://bio-protocol.org/exchange/minidetail?type=30&id=10021521
https://www.cd-genomics.com/resource-comprehensive-overview-m6a-detection-methods.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370983?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e 29. Mapping m6A at individual-nucleotide resolution using crosslinking and
immunoprecipitation (miCLIP) - PMC [pmc.ncbi.nlm.nih.gov]

+ 30. Mapping m6A at Individual-Nucleotide Resolution Using Crosslinking and
Immunoprecipitation (miCLIP) - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [function of m6A writers METTL3 and METTL14].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12370983/docs#function-of-m6a-writers-mettl3-and-
mettl14]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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